3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride
Overview
Description
3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride (BCMBSC) is a versatile reagent used in a wide range of chemical and biochemical applications. It is a sulfonyl chloride compound that is widely used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and other industrial applications. BCMBSC is also used in the synthesis of many other compounds, including heterocyclic compounds, polymers, and polysaccharides. The versatility of BCMBSC makes it an excellent choice for a variety of research applications.
Scientific Research Applications
3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and polysaccharides. It is also used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other industrial applications. 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is also used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. In addition, 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is used in the synthesis of small molecules, such as organic dyes, which are used in the study of biological systems.
Mechanism of Action
3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride compound that acts as a reagent in the synthesis of a variety of compounds. It acts as a nucleophilic agent in the formation of covalent bonds between two molecules. It is also used in the formation of carbon-carbon bonds, which are important in the synthesis of heterocyclic compounds, polymers, and polysaccharides.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride are largely unknown. However, it is believed that 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride may have some effects on the metabolism of certain compounds, such as peptides, peptidomimetics, and other bioactive molecules. In addition, 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride may have some effects on the activity of enzymes, which could potentially be used to study the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride in laboratory experiments is its versatility. It is a reagent that can be used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and polysaccharides. In addition, it can be used in the synthesis of peptides, peptidomimetics, and other bioactive molecules. However, one of the limitations of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride is that it is a potentially hazardous compound and should be handled with care.
Future Directions
The potential applications of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride are still being explored. Some of the possible future directions include the use of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride in the synthesis of peptides and peptidomimetics, the design of new organic dyes, and the study of the biochemical and physiological effects of 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride. In addition, 3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride could be used in the development of new pharmaceuticals, agrochemicals, and other industrial applications.
properties
IUPAC Name |
3-bromo-5-cyano-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO3S/c1-14-8-5(4-11)2-6(3-7(8)9)15(10,12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSSTCGKLJKOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-4-methoxybenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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